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Compound of Interest

Compound Name: (+)-AS 115

Cat. No.: B1156027 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the molecular targets of the

investigational anti-cancer agent (+)-AS 115, also known as TAS-115 or Pamufetinib. This

document summarizes key quantitative data, details relevant experimental methodologies, and

visualizes the associated signaling pathways to support further research and development

efforts.

Introduction
(+)-AS 115 (TAS-115/Pamufetinib) is a novel, orally available small molecule inhibitor that has

demonstrated potent anti-tumor activity in preclinical and clinical studies.[1][2] It functions as a

multi-targeted tyrosine kinase inhibitor, acting in an ATP-competitive manner to block the

signaling of several key receptor tyrosine kinases (RTKs) implicated in tumor growth,

angiogenesis, and metastasis.[3][4] This guide will delineate the primary and secondary

molecular targets of TAS-115, providing a comprehensive overview of its mechanism of action.

Primary and Secondary Targets of TAS-115
The primary therapeutic rationale for the development of TAS-115 is its potent dual inhibition of

Mesenchymal-Epithelial Transition factor (c-MET) and Vascular Endothelial Growth Factor

Receptor (VEGFR).[5] Additionally, it exhibits inhibitory activity against a panel of other RTKs,

contributing to its broad anti-cancer profile.
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Quantitative Inhibition Data
The inhibitory activity of TAS-115 against its key targets has been quantified through various in

vitro assays. The half-maximal inhibitory concentration (IC50) and inhibition constant (Ki)

values are summarized below.

Target Assay Type IC50 (nM) Ki (nM) Reference

VEGFR2 (KDR)

Recombinant

Enzyme (Cell-

free)

30 12 [1]

c-MET

Recombinant

Enzyme (Cell-

free)

32 39 [1]

PDGFRα
Kinase Panel

Screen
< 1000 Not Reported [3]

PDGFRβ
Kinase Panel

Screen
< 1000 Not Reported [3]

AXL
Kinase Panel

Screen
< 1000 Not Reported [3]

c-Kit
Kinase Panel

Screen
< 1000 Not Reported [3]

Src
Kinase Panel

Screen
< 1000 Not Reported [3]

FMS Not Specified Not Reported Not Reported [2]

FLT3 Not Specified Not Reported Not Reported

Note: A 192-panel kinase assay revealed that TAS-115 exhibited an IC50 of <1 μmol/L for 53

kinases, including MET, AXL, c-kit, Src, and PDGFR-alpha and –beta.[3][4]

Signaling Pathways Targeted by TAS-115
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By inhibiting its primary targets, c-MET and VEGFR, TAS-115 effectively disrupts downstream

signaling cascades that are crucial for cancer cell proliferation, survival, and angiogenesis. The

two major pathways affected are the PI3K/Akt/mTOR and the MAPK/ERK pathways.[6]

c-MET Signaling Pathway Inhibition
The binding of Hepatocyte Growth Factor (HGF) to c-MET triggers receptor dimerization and

autophosphorylation, leading to the activation of downstream signaling. TAS-115 blocks this

initial phosphorylation event, thereby inhibiting the subsequent activation of PI3K/Akt and

MAPK/ERK pathways.
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Inhibition of the c-MET signaling pathway by (+)-AS 115.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 13 Tech Support

https://www.benchchem.com/product/b1156027?utm_src=pdf-body-img
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


VEGFR Signaling Pathway Inhibition
Vascular Endothelial Growth Factor (VEGF) binding to its receptor, VEGFR2, is a critical step in

angiogenesis. TAS-115 inhibits the autophosphorylation of VEGFR2, thereby blocking

downstream signals that lead to endothelial cell proliferation, migration, and new blood vessel

formation.
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Inhibition of the VEGFR signaling pathway by (+)-AS 115.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 13 Tech Support

https://www.benchchem.com/product/b1156027?utm_src=pdf-body-img
https://www.benchchem.com/product/b1156027?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the

characterization of TAS-115.

In Vitro ATP-Competitive Kinase Inhibition Assay
(Luminescence-Based)
This assay determines the direct inhibitory effect of TAS-115 on the activity of purified

recombinant kinases by measuring the amount of ADP produced.

Materials:

Purified recombinant target kinase (e.g., c-MET, VEGFR2)

Kinase-specific substrate peptide

Adenosine triphosphate (ATP)

TAS-115 stock solution (in DMSO)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35)

ADP-Glo™ Kinase Assay kit (Promega)

384-well white assay plates

Plate reader with luminescence detection capabilities

Procedure:

Prepare serial dilutions of TAS-115 in kinase reaction buffer. The final DMSO concentration

should be kept constant across all wells (typically ≤ 1%).

Add the diluted inhibitor or DMSO (vehicle control) to the wells of a 384-well plate.
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Add the purified kinase to each well and incubate for 15-30 minutes at room temperature to

allow for inhibitor binding.

Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP to each well.

The ATP concentration should be at or near the Km for the specific kinase.

Allow the reaction to proceed for 30-60 minutes at 30°C.

Stop the kinase reaction and measure the amount of ADP produced by following the

manufacturer's protocol for the ADP-Glo™ Kinase Assay. This typically involves adding the

ADP-Glo™ Reagent to deplete unused ATP, followed by the addition of the Kinase Detection

Reagent to convert ADP to ATP and generate a luminescent signal.

Measure the luminescence using a plate reader.

Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the

DMSO control and determine the IC50 value by fitting the data to a dose-response curve

using appropriate software (e.g., GraphPad Prism).

Start Prepare serial dilutions
of (+)-AS 115

Add inhibitor/vehicle
to 384-well plate

Add purified kinase
and pre-incubate

Initiate reaction with
substrate and ATP Incubate at 30°C Stop reaction and

detect ADP (luminescence)
Analyze data and

calculate IC50 End

Click to download full resolution via product page

Workflow for the in vitro kinase inhibition assay.

Cell-Based Receptor Tyrosine Kinase Phosphorylation
Assay (Western Blotting)
This assay measures the ability of TAS-115 to inhibit the ligand-induced phosphorylation of its

target RTKs in a cellular context.

Materials:

Cancer cell line expressing the target RTK (e.g., Yamato-SS for c-MET)

Cell culture medium and supplements
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Recombinant ligand (e.g., HGF for c-MET)

TAS-115 stock solution (in DMSO)

Phosphate-buffered saline (PBS)

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

BCA protein assay kit

SDS-PAGE gels and running buffer

PVDF or nitrocellulose membranes

Transfer buffer

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

Primary antibodies (phospho-specific and total protein for the target RTK, e.g., p-cMET, c-

MET, p-Akt, Akt, p-ERK, ERK)

HRP-conjugated secondary antibodies

Enhanced chemiluminescence (ECL) substrate

Imaging system for chemiluminescence detection

Procedure:

Seed cells in culture plates and grow to 70-80% confluency.

Serum-starve the cells for 12-24 hours to reduce basal phosphorylation.

Pre-treat the cells with various concentrations of TAS-115 or DMSO (vehicle control) for a

specified time (e.g., 1-3 hours).

Stimulate the cells with the appropriate ligand (e.g., HGF) for a short period (e.g., 10-15

minutes) to induce receptor phosphorylation.
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Wash the cells with ice-cold PBS and lyse them with lysis buffer.

Clarify the lysates by centrifugation and determine the protein concentration of the

supernatant using a BCA assay.

Denature the protein samples by boiling in Laemmli buffer.

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose

membrane.

Block the membrane with blocking buffer for 1 hour at room temperature.

Incubate the membrane with the primary antibody against the phosphorylated target protein

overnight at 4°C.

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated

secondary antibody for 1 hour at room temperature.

Wash the membrane again with TBST and detect the signal using an ECL substrate and an

imaging system.

To normalize for protein loading, strip the membrane and re-probe with an antibody against

the total (non-phosphorylated) form of the target protein and/or a housekeeping protein (e.g.,

β-actin or GAPDH).
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Workflow for the cell-based phosphorylation assay.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 11 / 13 Tech Support

https://www.benchchem.com/product/b1156027?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1156027?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Conclusion
(+)-AS 115 (TAS-115/Pamufetinib) is a potent, multi-targeted tyrosine kinase inhibitor with

primary activity against c-MET and VEGFR2. Its ability to simultaneously block these key

oncogenic drivers and their downstream signaling pathways, including PI3K/Akt/mTOR and

MAPK/ERK, underscores its therapeutic potential in a range of solid tumors. The quantitative

data and experimental protocols provided in this guide offer a foundational resource for

researchers and drug development professionals working to further elucidate the mechanism of

action and clinical utility of this promising agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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